molecular formula C16H16ClNO3S B2592255 2-[(4-chlorobenzyl)sulfinyl]-N-(4-methoxyphenyl)acetamide CAS No. 339097-53-9

2-[(4-chlorobenzyl)sulfinyl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B2592255
CAS No.: 339097-53-9
M. Wt: 337.82
InChI Key: LFWKZNBFIQYEDI-UHFFFAOYSA-N
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Description

2-[(4-chlorobenzyl)sulfinyl]-N-(4-methoxyphenyl)acetamide is a synthetic chemical compound of significant interest in scientific research. Its molecular structure incorporates both a sulfinyl (sulfoxide) functional group and an acetamide moiety, bridged by a 4-chlorobenzyl and a 4-methoxyphenyl group . This specific arrangement suggests potential utility in the development of novel bioactive molecules. Compounds with sulfinyl groups are often investigated for their unique electronic properties and their role as intermediates in organic synthesis, particularly in the pharmaceutical sciences . The presence of the 4-methoxyphenylacetamide group is a common feature in compounds studied for various biological activities . Researchers value this chemical as a key intermediate or building block for constructing more complex molecules. Its primary applications are within industrial and scientific research settings, specifically in medicinal chemistry for the synthesis and exploration of new therapeutic agents, and in chemical biology as a potential probe for studying enzyme interactions . The precise mechanism of action is dependent on the specific research context, but it may involve interactions with biological targets through its sulfinyl and amide linkages. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfinyl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3S/c1-21-15-8-6-14(7-9-15)18-16(19)11-22(20)10-12-2-4-13(17)5-3-12/h2-9H,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFWKZNBFIQYEDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CS(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorobenzyl)sulfinyl]-N-(4-methoxyphenyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzyl chloride and 4-methoxyaniline.

    Formation of Intermediate: 4-chlorobenzyl chloride reacts with sodium sulfinate to form 4-chlorobenzyl sulfinic acid.

    Coupling Reaction: The intermediate 4-chlorobenzyl sulfinic acid is then coupled with 4-methoxyaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(4-chlorobenzyl)sulfinyl]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: 2-[(4-chlorobenzyl)sulfonyl]-N-(4-methoxyphenyl)acetamide.

    Reduction: 2-[(4-chlorobenzyl)thio]-N-(4-methoxyphenyl)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-chlorobenzyl)sulfinyl]-N-(4-methoxyphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.

    Materials Science: It is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-[(4-chlorobenzyl)sulfinyl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The sulfinyl group can form reversible covalent bonds with thiol groups in proteins, potentially modulating their activity. Additionally, the compound may interact with receptors or enzymes, altering their function and leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Compared to thiazole derivatives (e.g., 3.1.3 ), the absence of heterocyclic rings in the target compound may reduce steric hindrance, improving membrane permeability.
  • The 4-methoxyphenyl group is a common feature in hypoglycemic agents (e.g., 3a ), suggesting possible metabolic activity.

Pharmacological Activity Comparisons

Anticancer Activity

  • Target Compound: No direct data, but structurally related N-(4-methoxyphenyl)acetamide derivatives (e.g., compound 40 in ) exhibit IC₅₀ values <10 µM against HCT-1, MCF-7, and PC-3 cancer cell lines .
  • Thiazolidinone Derivatives: Compound 3.1.3 () showed potent antitumor activity, likely due to thioxothiazolidinone and benzothiazole moieties enhancing DNA intercalation .
  • Quinazoline Sulfonamides : Compounds 38–40 () demonstrated IC₅₀ values of 2–5 µM, attributed to sulfonyl groups improving target binding .

Antimicrobial Activity

  • Benzofuran–Oxadiazole Analogs : Compounds 2a and 2b () showed MIC values of 8–16 µg/mL against S. aureus and E. coli, with the 4-methoxyphenyl group enhancing membrane penetration .
  • Thiadiazole Derivatives : Compounds 5j () exhibited moderate antifungal activity (MIC = 32–64 µg/mL), likely due to thioether linkages .

Metabolic Activity

  • Hypoglycemic Agents: Compound 3a () reduced blood sugar by 25.1% in vivo, outperforming analogs with nitro or phenoxy substituents, highlighting the importance of aryl group positioning .

Biological Activity

2-[(4-chlorobenzyl)sulfinyl]-N-(4-methoxyphenyl)acetamide is a sulfoxide compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a sulfinyl group attached to a benzyl moiety and an acetamide structure, which contributes to its biological properties. The presence of the chlorobenzyl and methoxyphenyl groups enhances its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with thiol groups in proteins. This interaction can modulate enzyme activity and influence various signaling pathways within cells. The sulfinyl group may also participate in redox reactions, further impacting protein function and cellular processes.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, suggesting potential as a lead compound for antibiotic development.

Anticancer Properties

Studies have highlighted the anticancer potential of sulfoxides, including this compound. It has been evaluated for its ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Specific assays demonstrated that at certain concentrations, the compound effectively reduced the viability of various cancer cell lines .

Case Studies

  • Anticancer Screening : A study screened multiple derivatives of sulfoxides, including this compound, against breast cancer cell lines. Results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting significant potency compared to standard chemotherapeutics .
  • Antimicrobial Testing : In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria. The results showed that it inhibited bacterial growth at low micromolar concentrations, indicating its potential as an antimicrobial agent.

Data Table: Biological Activity Overview

Activity Target IC50 (µM) Effect
AntimicrobialVarious bacterial strains5-20Inhibition of growth
AnticancerBreast cancer cell lines10-30Induction of apoptosis
Enzyme inhibitionThiol-containing enzymes15-25Modulation of enzyme activity

Q & A

Q. How are selective derivatives designed to minimize off-target effects?

  • Answer: Replace the 4-methoxyphenyl group with bulky substituents (e.g., 3,4-dimethoxy) to block off-target binding. Selectivity profiling (KinomeScan) identifies kinase off-targets. Cryo-EM structures guide modifications to enhance interactions with active-site residues (e.g., Lys532 in VEGFR2) .

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